3,4,5-Trimethoxycinnamanilide
描述
3,4,5-Trimethoxycinnamanilide is a synthetic cinnamic acid derivative characterized by a cinnamanilide backbone substituted with three methoxy groups at the 3, 4, and 5 positions. This structural configuration confers unique physicochemical and pharmacological properties, including enhanced metabolic stability and lipophilicity compared to hydroxylated analogs like gallic acid or caffeic acid derivatives .
属性
CAS 编号 |
10263-44-2 |
|---|---|
分子式 |
C18H19NO4 |
分子量 |
313.3 g/mol |
IUPAC 名称 |
(E)-N-phenyl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C18H19NO4/c1-21-15-11-13(12-16(22-2)18(15)23-3)9-10-17(20)19-14-7-5-4-6-8-14/h4-12H,1-3H3,(H,19,20)/b10-9+ |
InChI 键 |
NAMIBPVVEFIUEE-MDZDMXLPSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=CC=CC=C2 |
手性 SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=CC=CC=C2 |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=CC=CC=C2 |
同义词 |
N-Phenyl-3-(3,4,5-trimethoxyphenyl)propenamide |
产品来源 |
United States |
相似化合物的比较
Gallic Acid (3,4,5-Trihydroxybenzoic Acid)
Gallic acid shares the 3,4,5-tri-substituted aromatic ring but features a carboxylic acid group instead of the cinnamanilide moiety. This difference reduces its lipophilicity and metabolic stability, limiting its bioavailability compared to 3,4,5-Trimethoxycinnamanilide .
3,4,5-Trihydroxycinnamic Acid
This compound retains the cinnamic acid backbone with hydroxyl groups at the 3,4,5 positions. The absence of methoxy groups and the anilide moiety reduces its cellular permeability and resistance to oxidation, making it less pharmacologically robust than 3,4,5-Trimethoxycinnamanilide .
3,4,5-Trihydroxybenzamide
While structurally distinct due to its benzamide core, this analog shares the 3,4,5-tri-substitution pattern. No direct comparative studies exist, but its polar amide group likely reduces membrane penetration compared to the anilide group in 3,4,5-Trimethoxycinnamanilide .
Table 1: Structural Comparison
Pharmacological Activity Comparisons
Cytotoxicity
3,4,5-Trimethoxycinnamanilide exhibits superior cytotoxicity (IC₅₀ = 12 μM in HeLa cells) compared to ferulic acid (IC₅₀ = 45 μM), attributed to its methoxy groups enhancing cellular uptake and target binding .
Anti-Inflammatory Effects
In LPS-induced macrophages, 3,4,5-Trimethoxycinnamanilide reduces TNF-α production by 58%, outperforming caffeic acid (32% inhibition) due to its stabilized structure resisting rapid metabolism .
Table 2: Pharmacological Activities
| Compound | Cytotoxicity (IC₅₀) | Anti-Inflammatory (% TNF-α Inhibition) |
|---|---|---|
| 3,4,5-Trimethoxycinnamanilide | 12 μM | 58% |
| Ferulic Acid | 45 μM | N/A |
| Caffeic Acid | N/A | 32% |
Pharmacokinetic and Solubility Profiles
Solubility
3,4,5-Trimethoxycinnamanilide demonstrates moderate solubility in organic solvents (25 mg/mL in DMSO; 18 mg/mL in ethanol), surpassing curcumin (5 mg/mL in DMSO) due to its methoxy groups .
Metabolic Stability
In human liver microsomes, 85% of 3,4,5-Trimethoxycinnamanilide remains intact after 60 minutes, contrasting sharply with curcumin (30% remaining), highlighting its resistance to hepatic degradation .
Bioavailability
The compound’s oral bioavailability in rats (65%) is significantly higher than curcumin (10%), attributed to reduced first-pass metabolism and enhanced intestinal absorption .
Table 3: Pharmacokinetic Properties
| Parameter | 3,4,5-Trimethoxycinnamanilide | Curcumin |
|---|---|---|
| Solubility in DMSO | 25 mg/mL | 5 mg/mL |
| Metabolic Stability (60 min) | 85% | 30% |
| Oral Bioavailability | 65% | 10% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
